molecular formula C10H15ClN2O B13487030 3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride

3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride

Cat. No.: B13487030
M. Wt: 214.69 g/mol
InChI Key: DLJXZWOUSCHHBF-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of cyclohexanone with methylamine and an appropriate amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the amino and methyl groups.

    1-Methylquinolin-4-one: Similar structure but without the amino group.

    4-Aminoquinoline: Similar structure but without the hexahydro ring system.

Uniqueness

3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

3-amino-1-methyl-5,6,7,8-tetrahydroquinolin-4-one;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-12-6-8(11)10(13)7-4-2-3-5-9(7)12;/h6H,2-5,11H2,1H3;1H

InChI Key

DLJXZWOUSCHHBF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1CCCC2)N.Cl

Origin of Product

United States

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